molecular formula C11H8N4O B3350765 6-(1H-benzoimidazol-2-yl)pyridazin-3-ol CAS No. 300391-03-1

6-(1H-benzoimidazol-2-yl)pyridazin-3-ol

Cat. No. B3350765
CAS RN: 300391-03-1
M. Wt: 212.21 g/mol
InChI Key: MGAZGOOHQVSQAS-UHFFFAOYSA-N
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Description

6-(1H-benzoimidazol-2-yl)pyridazin-3-ol is a heterocyclic compound. It has a molecular formula of C11H8N4O and a molecular weight of 212.21 g/mol .


Synthesis Analysis

The synthesis of 6-(1H-benzoimidazol-2-yl)pyridazin-3-ol involves a mixture of 6-chloropyridazine-3-carboxylic acid (0.800 g, 5.060 mmol), o-phenylenediamine (0.550 g, 5.080 mmol) and polyphosphoric acid (25 g). This mixture is heated at 150-170°C with stirring for 3 hours. Water is then added to the reaction mixture, and the resulting solution is neutralized with NaHCO3, and extracted with ethyl acetate. The organic phase is dried and evaporated to afford 6-(1H-benzoimidazol-2-yl)pyridazin-3-ol, which is isolated as a white solid in 31% yield (0.322 g, 1.570 mmol) .


Molecular Structure Analysis

The molecular structure of 6-(1H-benzoimidazol-2-yl)pyridazin-3-ol consists of a benzene ring fused to an imidazole ring . The imidazole ring is a five-membered ring containing a nitrogen atom, 4 carbon atoms, and two double bonds .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 6-(1H-benzoimidazol-2-yl)pyridazin-3-ol include heating a mixture of 6-chloropyridazine-3-carboxylic acid, o-phenylenediamine, and polyphosphoric acid. The reaction mixture is then neutralized with NaHCO3 and extracted with ethyl acetate .

Safety and Hazards

The safety precautions for handling 6-(1H-benzoimidazol-2-yl)pyridazin-3-ol include keeping the product out of reach of children, avoiding contact with eyes, skin, or clothing, and using only outdoors or in a well-ventilated area. It should be kept away from heat, sparks, open flames, hot surfaces, and should not be sprayed on an open flame or other ignition source .

properties

IUPAC Name

3-(1H-benzimidazol-2-yl)-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O/c16-10-6-5-9(14-15-10)11-12-7-3-1-2-4-8(7)13-11/h1-6H,(H,12,13)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGAZGOOHQVSQAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=NNC(=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60416744
Record name STK563776
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60416744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

300391-03-1
Record name STK563776
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60416744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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